molecular formula C9H9N3O B3355683 5,7-Diaminoquinolin-8-ol CAS No. 63195-45-9

5,7-Diaminoquinolin-8-ol

Cat. No.: B3355683
CAS No.: 63195-45-9
M. Wt: 175.19 g/mol
InChI Key: LZKZQHIHBPJQIL-UHFFFAOYSA-N
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Description

5,7-Diaminoquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is an oxidative developer used in various chemical processes, including the coupling process. This compound is stable at room temperature and is soluble in water and alcohols but insoluble in ethers or esters . It has a molecular weight of 175.19 g/mol and a melting point of 196.42°C .

Preparation Methods

The synthesis of 5,7-Diaminoquinolin-8-ol can be achieved through several methods. One common approach involves the Skraup reaction, which starts with 3-nitroaniline or 3-chloroaniline. The process includes nitration, reduction, and amination steps to yield the desired compound . Another method involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,7-Diaminoquinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and reducing agents like tin(II) chloride. Major products formed from these reactions include diazo compounds and various substituted quinolines .

Mechanism of Action

Comparison with Similar Compounds

5,7-Diaminoquinolin-8-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of amino groups and hydroxyl group, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

5,7-diaminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZQHIHBPJQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)N)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328976
Record name 8-Quinolinol, 5,7-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63195-45-9
Record name 8-Quinolinol, 5,7-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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